Product packaging for Ethyl (2R)-2,3-epoxypropanoate(Cat. No.:CAS No. 111058-33-4)

Ethyl (2R)-2,3-epoxypropanoate

Cat. No.: B145722
CAS No.: 111058-33-4
M. Wt: 116.11 g/mol
InChI Key: LSGWSXRILNPXKJ-SCSAIBSYSA-N
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Description

Historical Context and Significance of Chiral Epoxides in Organic Chemistry

Epoxides, also known as oxiranes, are three-membered cyclic ethers that exhibit high reactivity due to significant ring strain. wikipedia.orgmasterorganicchemistry.com Their versatility as synthetic intermediates has made them a cornerstone of organic chemistry. The development of methods for the stereoselective synthesis of epoxides, known as asymmetric epoxidation, marked a significant milestone in the field. wikipedia.orgnumberanalytics.com These reactions, such as the Sharpless epoxidation, Jacobsen epoxidation, and Shi epoxidation, allow for the creation of chiral epoxides with a high degree of enantioselectivity. wikipedia.orgnumberanalytics.com

Chiral epoxides are invaluable building blocks in asymmetric synthesis, the process of creating a single, pure enantiomer of a chiral molecule. hakon-art.com The ability to introduce a specific stereochemistry early in a synthetic route is crucial for the efficient construction of complex, biologically active molecules. The epoxide functional group can be opened by a wide array of nucleophiles, including alcohols, amines, and thiols, leading to the formation of various functionalized products with defined stereochemistry. wikipedia.orgbeilstein-journals.org This reactivity, combined with their stereochemical purity, makes chiral epoxides powerful tools for chemists. numberanalytics.com

Importance of Enantiomerically Pure Compounds in Pharmaceutical and Agrochemical Industries

The significance of chirality in the life sciences cannot be overstated. Biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with chiral molecules. americanpharmaceuticalreview.comresearchgate.net Consequently, the individual enantiomers of a chiral drug or agrochemical can exhibit vastly different biological activities. mdpi.com One enantiomer may be responsible for the desired therapeutic or pesticidal effect, while the other may be less active, inactive, or even cause harmful side effects or toxicity. numberanalytics.comnumberanalytics.com

In the pharmaceutical industry, there is a strong regulatory and therapeutic rationale for developing single-enantiomer drugs. hakon-art.com The use of enantiomerically pure compounds can lead to improved efficacy, a reduced metabolic burden, and a better safety profile. hakon-art.comnumberanalytics.comwisdomlib.org A classic example that highlighted the critical importance of enantiomeric purity is the thalidomide (B1683933) tragedy, where one enantiomer had the intended sedative effect, while the other caused severe birth defects. numberanalytics.com Regulatory agencies now often require the development of single enantiomers over racemic mixtures (a 1:1 mixture of both enantiomers). americanpharmaceuticalreview.comnumberanalytics.com

Similarly, in the agrochemical sector, using a single, active enantiomer of a pesticide can offer significant advantages. nih.gov It can lead to higher efficiency, lower application rates, and reduced environmental impact and toxicity to non-target organisms. researchgate.netnih.govmdpi.com Although many agrochemicals are still sold as racemic mixtures, the trend is moving towards enantiomerically enriched or pure formulations to improve their environmental and toxicological profiles. nih.govmdpi.com

Overview of Ethyl (2R)-2,3-Epoxypropanoate as a Chiral Building Block

This compound, also known as (R)-(+)-ethyl glycidate, is a key chiral building block used in the synthesis of a variety of complex molecules. orgsyn.orgchemicalbook.comcymitquimica.com It is a versatile intermediate because its epoxide ring is susceptible to regioselective ring-opening reactions by various nucleophiles. beilstein-journals.orgorgsyn.orgcymitquimica.com This reaction typically occurs at the C3 position (the carbon atom further from the ester group) via an SN2 mechanism, allowing for the introduction of new functional groups with a specific, predictable stereochemistry. orgsyn.orgbeilstein-journals.org

This compound is an ester with an epoxy functional group, appearing as a colorless to light yellow liquid. cymitquimica.com Its utility is demonstrated in the synthesis of numerous biologically active compounds. For instance, it serves as a starting material for the enantioselective synthesis of the neurokinin substance P receptor antagonist (+)-L-733,060. researchgate.net It is also used in the preparation of potent inhibitors of a shikimate pathway enzyme in Mycobacterium tuberculosis and in the synthesis of acaterin, a naturally occurring acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. chemicalbook.com An efficient synthesis of enantiomerically pure this compound can be achieved from L-serine. orgsyn.org

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₅H₈O₃ chemicalbook.comcymitquimica.com
Molecular Weight 116.12 g/mol chemicalbook.com
Appearance Colorless to light yellow liquid cymitquimica.com
CAS Number 111058-33-4 chemicalbook.com
Synonyms (+)-Ethyl (2R)-oxiranecarboxylate, (R)-(+)-Ethyl glycidate, Ethyl (R)-2,3-epoxypropanoate cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B145722 Ethyl (2R)-2,3-epoxypropanoate CAS No. 111058-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGWSXRILNPXKJ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363761
Record name ETHYL (2R)-2,3-EPOXYPROPANOATE
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Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111058-33-4
Record name Ethyl (2R)-2-oxiranecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111058-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL (2R)-2,3-EPOXYPROPANOATE
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Record name ethyl (2R)-oxirane-2-carboxylate
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Synthetic Methodologies for Ethyl 2r 2,3 Epoxypropanoate

Asymmetric Epoxidation Strategies

Asymmetric epoxidation involves the direct introduction of an epoxide functional group across a double bond in a way that preferentially forms one of two possible enantiomers.

Sharpless Asymmetric Epoxidation and its Adaptations

The Sharpless Asymmetric Epoxidation (SAE) is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.org The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP). wikipedia.org The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation. yale.edu For the synthesis of ethyl (2R)-2,3-epoxypropanoate, which is an α,β-epoxy ester, a direct Sharpless epoxidation of its corresponding α,β-unsaturated ester (ethyl acrylate) is not feasible as the substrate must be an allylic alcohol.

However, adaptations of this methodology have been developed. One such approach involves converting ethyl acrylate (B77674) into a suitable allylic alcohol substrate first. For example, a Baylis-Hillman reaction on ethyl acrylate can furnish an allylic alcohol, which can then undergo Sharpless epoxidation. ias.ac.in Subsequent oxidation of the resulting epoxy alcohol would yield the target epoxy ester.

Another key application of the Sharpless epoxidation is in the kinetic resolution of racemic secondary 2,3-epoxyalcohols, where one enantiomer is preferentially epoxidized, leaving the other unreacted with high enantiomeric excess. wikipedia.org While powerful, the primary limitation of the standard Sharpless protocol for this specific target is the requirement of an allylic alcohol functional group. wikipedia.org

Enzyme-Catalyzed Epoxidation Techniques

Biocatalysis offers an environmentally benign and highly selective alternative for synthesizing chiral compounds. Enzymes, such as lipases and epoxide hydrolases, are particularly effective for the kinetic resolution of racemic mixtures.

For instance, a newly isolated strain, Galactomyces geotrichum ZJUTZQ200, which contains an epoxide hydrolase, has been successfully used to resolve racemic ethyl 3-phenylglycidate. nih.gov In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic epoxide, leaving the desired (2R,3S)-ethyl-3-phenylglycidate with very high enantiomeric excess (>99%). nih.gov Although this example deals with a phenyl-substituted analogue, the principle is directly applicable to the synthesis of this compound through the resolution of its racemic form.

Furthermore, unspecific peroxygenases (UPOs) have demonstrated the ability to catalyze the epoxidation of terminal alkenes, using hydrogen peroxide as a green oxidant. nih.gov While this has been primarily shown for long-chain alkenes, the development of engineered enzymes could adapt this technology for smaller, electron-deficient alkenes like ethyl acrylate. nih.gov

Table 1: Bioresolution of Racemic Ethyl 3-Phenylglycidate

BiocatalystSubstrateProductEnantiomeric Excess (e.e.S)Reference
Galactomyces geotrichum ZJUTZQ200 (whole cell)rac-Ethyl 3-phenylglycidate(2R,3S)-Ethyl-3-phenylglycidate> 99% nih.gov

Epoxidation of α,β-Unsaturated Esters with Stereocontrol

Direct asymmetric epoxidation of α,β-unsaturated esters provides a more atom-economical route to compounds like this compound. Several catalytic systems have been developed to achieve this with high stereocontrol.

One effective method employs a chiral, fructose-derived ketone as the catalyst in conjunction with Oxone as the oxidant. This system has proven capable of epoxidizing various trans and trisubstituted α,β-unsaturated esters with high enantiomeric excesses, ranging from 82% to 98%. scilit.com

Another powerful strategy utilizes a chiral yttrium-biphenyldiol complex. organic-chemistry.org This catalytic system, generated from Y(OiPr)₃, a chiral biphenyldiol ligand, and a phosphine (B1218219) or arsine oxide, effectively catalyzes the conjugate addition of an oxidant to a wide range of α,β-unsaturated esters. nih.gov This method has achieved excellent yields (up to 97%) and enantioselectivities (up to 99% ee) for the corresponding α,β-epoxy esters. organic-chemistry.orgnih.gov The catalyst loading can be as low as 0.5-2 mol%, demonstrating high efficiency. nih.gov

Table 2: Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters

Catalyst SystemSubstrate TypeYieldEnantiomeric Excess (ee)Reference
Fructose-derived ketone / Oxonetrans and trisubstituted α,β-unsaturated esters-82-98% scilit.com
Yttrium-chiral biphenyldiol complexβ-Aryl α,β-unsaturated estersup to 97%≤ 99% organic-chemistry.orgnih.gov
Yttrium-BINOL complexβ-Alkyl α,β-unsaturated esters-≤ 97% nih.gov

Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources. Synthesizing new chiral molecules from these precursors is a common and effective strategy.

Derivations from L-Serine

L-serine is a readily available and inexpensive amino acid that serves as an excellent starting material for synthesizing this compound. The synthesis involves a sequence of transformations that convert the amino and hydroxyl groups of serine into the desired epoxide ring with retention of the original stereochemistry.

A typical synthetic route begins with the protection of the amino group of L-serine, often as an N-Boc derivative. orgsyn.org The carboxylic acid is then esterified to a methyl or ethyl ester. The key step involves the conversion of the protected serine ester into a cyclic intermediate, such as an oxazolidine, which facilitates the subsequent elimination and ring-closure steps to form the epoxide. An alternative pathway involves diazotization of the amino group, followed by intramolecular nucleophilic attack by the hydroxyl group to form the epoxide ring. This method directly utilizes the stereocenter of L-serine to establish the (R)-configuration of the final product.

Transformations from Other Chiral Natural Products

Besides L-serine, other natural products can serve as starting points for chiral syntheses. For example, D-mannitol, a sugar alcohol, has been used as a precursor in the stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine, demonstrating how complex chiral scaffolds can be built from simple natural molecules. researchgate.net While not a direct synthesis of this compound, this illustrates the principle of using the inherent chirality of natural products to guide the synthesis of new enantiopure compounds. The synthesis of various natural products and pharmaceutical intermediates often relies on key chiral building blocks derived from sources like saccharides, terpenes, and other amino acids. wikipedia.orgmdpi.com

Chemoenzymatic Approaches to Enantiopure this compound

Chemoenzymatic synthesis represents a powerful strategy for obtaining enantiomerically pure compounds by integrating highly selective enzymatic reactions with traditional chemical synthesis. For the production of enantiopure this compound, the primary chemoenzymatic method employed is the kinetic resolution of a racemic mixture of ethyl 2,3-epoxypropanoate. This approach leverages the stereoselectivity of enzymes, most notably lipases and epoxide hydrolases, to preferentially react with one enantiomer, allowing for the separation of the desired unreacted enantiomer. google.comacs.org

The most common strategy involves the enantioselective hydrolysis of the racemic ester. In this process, an enzyme selectively hydrolyzes one enantiomer (typically the (2S)-enantiomer) to its corresponding carboxylic acid, leaving the desired (2R)-enantiomer intact as the unreacted ester. google.com This subtractive resolution process is highly effective for producing optically pure intermediates. google.com

Whole-cell biocatalysis is a particularly attractive method, offering an alternative to using isolated enzymes. dntb.gov.uaresearchgate.net Various microorganisms have been identified that exhibit high enantioselectivity in the hydrolysis of glycidic esters. For instance, strains of Pseudomonas sp. and the fungus Galactomyces geotrichum have been successfully used to resolve racemic ethyl 3-phenylglycidate, an analogue of the target compound. dntb.gov.uaresearchgate.netnih.gov In one study, a newly isolated Galactomyces geotrichum ZJUTZQ200 strain containing an epoxide hydrolase was used to resolve racemic ethyl 3-phenylglycidate. dntb.gov.uaresearchgate.net This whole-cell catalyzed synthesis afforded the (2R,3S)-enantiomer with excellent enantioselectivity after optimization of reaction conditions such as co-solvents and pH. dntb.gov.uaresearchgate.net This demonstrates the potential of microbial epoxide hydrolases to preferentially hydrolyze the (2S,3R)-epoxide, leaving the desired (2R,3S)-epoxide with high enantiomeric excess. researchgate.net

The efficiency of these enzymatic resolutions is often influenced by reaction parameters. The choice of solvent, pH, and the ratio of substrate to biocatalyst can have significant effects on the enantioselectivity and yield of the desired product. dntb.gov.ua

BiocatalystSubstrateKey FindingEnantiomeric Excess (e.e.)YieldReaction TimeReference
Galactomyces geotrichum ZJUTZQ200 (whole cells)Racemic ethyl 3-phenylglycidateHighly enantioselective hydrolysis of the (2S,3R)-enantiomer.>99% (for the remaining (2R,3S)-ester)Not specified8 h dntb.gov.uaresearchgate.net
Pseudomonas sp. (whole cells)Racemic ethyl 3-phenylglycidateEnantioselective epoxide hydrolase activity in the presence of a co-solvent.95% (for the remaining (2R,3S)-ester)26%12 h nih.gov
Pig Liver LipaseRacemic epoxy estersDemonstrated selective hydrolysis of racemic compounds.Not specifiedNot specifiedNot specified researchgate.net

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to create more sustainable and environmentally friendly processes. beilstein-journals.org In the context of producing this compound, green approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. buypmkbmk.comwhiterose.ac.uk

Biocatalysis, as described in the chemoenzymatic section, is inherently a green chemistry approach. researchgate.net The use of enzymes or whole-cell biocatalysts operates under mild conditions (room temperature and neutral pH), often in aqueous media, which significantly reduces the need for harsh reagents, extreme temperatures, and volatile organic solvents. researchgate.netrsc.org This aligns with the core green chemistry principles of using renewable feedstocks (enzymes), designing for energy efficiency, and employing safer solvents and auxiliaries. whiterose.ac.uk

Further green considerations in the synthesis of glycidate esters include:

Solvent Selection : Moving away from traditional volatile organic solvents to greener alternatives like water or bio-based solvents such as 2,2,5,5-tetramethyloxolane (TMO) can drastically reduce the environmental impact of a process. whiterose.ac.uk Some chemoenzymatic resolutions can be performed in solvent-free systems or in aqueous media with co-solvents to improve substrate solubility. nih.govrsc.org

Catalyst Reusability : The use of immobilized enzymes or recoverable whole-cell catalysts enhances the sustainability of the process. beilstein-journals.org Immobilization allows for easy separation of the catalyst from the reaction mixture and its reuse in multiple batches, reducing cost and waste.

Biomimetic Synthesis : Exploring biomimicry, which involves designing synthetic pathways that mirror nature's efficient processes, offers a promising route to more sustainable chemical production. webadorsite.com

Green Chemistry PrincipleApplication in the Synthesis of this compoundReference
Use of CatalysisEmploying enzymes (lipases, epoxide hydrolases) for selective synthesis, reducing the need for stoichiometric reagents. researchgate.netresearchgate.net
Safer Solvents & AuxiliariesConducting enzymatic resolutions in aqueous media or with minimal use of co-solvents, avoiding hazardous organic solvents. nih.govrsc.org
Design for Energy EfficiencyBiocatalytic reactions proceed at ambient temperature and pressure, lowering energy consumption compared to traditional chemical methods. researchgate.net
Use of Renewable FeedstocksEnzymes and microbial cells are renewable catalysts derived from biological sources. rsc.org
Waste PreventionHighly selective enzymes minimize the formation of by-products. Developing methods to recycle the unwanted enantiomer further reduces waste. whiterose.ac.uk

Stereoselective Transformations and Reactivity of Ethyl 2r 2,3 Epoxypropanoate

Nucleophilic Ring-Opening Reactions

The ring-opening of epoxides is a fundamental transformation in organic chemistry. In the case of ethyl (2R)-2,3-epoxypropanoate, these reactions are particularly useful for creating highly functionalized and stereochemically defined molecules. rsc.org

The reactions of this compound with strong nucleophiles typically proceed via an SN2 mechanism. nih.govkhanacademy.org This mechanism involves a backside attack of the nucleophile on one of the epoxide carbons, leading to an inversion of stereochemistry at that center. youtube.com Due to the presence of the electron-withdrawing ethyl ester group, the C2 carbon is more electrophilic. However, steric hindrance often directs the nucleophile to the less substituted C3 carbon. The regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile. openstax.org The stereospecificity of the SN2 reaction ensures that the stereochemistry of the starting epoxide dictates the stereochemistry of the product. youtube.com For instance, the ring-opening of a (2R)-epoxide will result in a specific stereoisomer.

The regioselectivity of the ring-opening is also influenced by whether the reaction is carried out under acidic or basic conditions. Under basic conditions, the nucleophile attacks the less sterically hindered carbon (C3), which is a hallmark of the SN2 mechanism. openstax.orgmasterorganicchemistry.com Under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the carbon atom that can better stabilize a partial positive charge. In the case of this compound, this would favor attack at the C2 position due to the influence of the adjacent ester group. openstax.orglibretexts.org

The reaction of this compound with oxygen nucleophiles like water or alcohols leads to the formation of diols or hydroxy ethers, respectively. These reactions can be catalyzed by either acid or base.

Under acidic conditions, the reaction with water (hydrolysis) yields a trans-1,2-diol. openstax.org The reaction proceeds through protonation of the epoxide oxygen, followed by nucleophilic attack of water at the more substituted C2 carbon. libretexts.org

Basic hydrolysis, on the other hand, involves the attack of a hydroxide (B78521) ion at the less sterically hindered C3 carbon, also resulting in a trans-1,2-diol after protonation of the resulting alkoxide. libretexts.org

The reaction with alcohols in the presence of an acid or base catalyst yields the corresponding hydroxy ether. The regioselectivity follows the same principles as hydrolysis, with basic conditions favoring attack at C3 and acidic conditions favoring attack at C2. libretexts.org

Nitrogen nucleophiles, such as amines and azides, readily open the epoxide ring of this compound to produce valuable amino alcohols and azido (B1232118) alcohols, which are precursors to amino acids and other nitrogen-containing compounds. libretexts.orgresearchgate.net

The reaction with amines is typically carried out under neutral or basic conditions and proceeds via an SN2 mechanism with the amine attacking the less hindered C3 carbon. nih.govbeilstein-journals.org This regioselectivity is generally high. beilstein-journals.org For example, the reaction of this compound with various primary and secondary amines leads to the formation of the corresponding 3-amino-2-hydroxypropanoates. nih.gov

The use of azides, such as sodium azide (B81097), provides a route to azido alcohols. google.com The azide ion is a good nucleophile and attacks the epoxide, usually at the C3 position, in an SN2 fashion. google.commasterorganicchemistry.com The resulting azido alcohol can then be reduced to the corresponding amino alcohol. masterorganicchemistry.com This two-step process is an effective way to introduce an amino group with a defined stereochemistry. masterorganicchemistry.com

A study on the reaction of a similar epoxide, (2R,3S)-3-(N-Boc-amino)-1-oxirane-4-phenylbutane, with aromatic amines highlighted the efficiency of these regioselective ring-opening reactions. researchgate.net

Table 1: Reaction of (E)-3-Rf-2,3-epoxypropanoates with Various Amines beilstein-journals.org

Entry Rf Amine Product Yield (%)
1 CF3 p-Anisidine 3aa 85
2 C2F5 p-Anisidine 3ba 88
3 n-C3F7 p-Anisidine 3ca 82
4 CF3 Benzylamine 3ab 95
5 CF3 Allylamine 3ac 92
6 CF3 (R)-PhCH(NH2)Me 3ad 91
7 CF3 Benzyl (B1604629) isoleucinate 3ae 87
8 CF3 Morpholine 3af 99

Ring-opening reactions with carbon nucleophiles are crucial for forming new carbon-carbon bonds. arkat-usa.org Organometallic reagents, such as Grignard reagents and organocuprates, are effective for this purpose. openstax.orgmasterorganicchemistry.com These reactions typically occur at the less substituted C3 position of the epoxide. masterorganicchemistry.com For instance, the reaction of this compound with Grignard-based copper reagents has been investigated. beilstein-journals.org

Enolates, derived from carbonyl compounds, can also act as carbon nucleophiles. masterorganicchemistry.com The alkylation of enolates with epoxides, including this compound, provides a method for constructing more complex carbon skeletons. libretexts.org The reaction involves the attack of the enolate on the epoxide, usually at the less hindered C3 carbon.

Table 2: Reaction of Ethyl (E)-4,4,4-trifluoro-2,3-epoxybutanoate with Grignard-Based Copper Reagents beilstein-journals.org

Entry Grignard Reagent Product Yield (%)
1 n-C10H21MgBr 5aa 75
2 c-C6H11MgBr 5ab 68
3 PhMgBr 5ac 81
4 p-MeOC6H4MgBr 5ad 79

Sulfur nucleophiles, particularly thiols, are highly effective for the ring-opening of epoxides, leading to the formation of β-hydroxy thioethers. nih.govlibretexts.org These reactions are generally fast, efficient, and regioselective, proceeding under mild conditions. rsc.org The thiolate anion, generated by treating a thiol with a base, attacks the less sterically hindered C3 carbon of this compound in an SN2 manner. beilstein-journals.orgbeilstein-journals.org

The reaction of various thiols, such as benzyl mercaptan, thiophenol, and decanethiol, with fluorinated 2,3-epoxypropanoates has been shown to produce the corresponding β-hydroxy thioethers in good to excellent yields with high stereoselectivity. beilstein-journals.orgresearchgate.net

Table 3: Reaction of (E)-3-Rf-2,3-epoxypropanoates with Various Thiols beilstein-journals.org

Entry Rf Thiol Product Yield (%) dr
1 C2F5 PhCH2SH 4ba 75 >99:1
2 C2F5 PhCH2SH 4ba 82 >99:1
3 C2F5 PhCH2SH 4ba 88 98:2
4 C2F5 PhCH2SH 4ba 91 95:5
5 CF3 PhCH2SH 4aa 89 >99:1
6 n-C3F7 PhCH2SH 4ca 85 92:8
7 n-C4F9 PhCH2SH 4da 81 90:10
8 C6F5 PhCH2SH 4ea 78 85:15
9 C2F5 n-C10H21SH 4bb 92 >99:1
10 C2F5 PhSH 4bc 95 >99:1

Rearrangement Reactions

Under certain conditions, epoxides can undergo rearrangement reactions. For instance, acid-catalyzed rearrangements can lead to the formation of carbonyl compounds. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of epoxides suggests that in the presence of a Lewis acid, rearrangement to a β-keto ester could be a possible transformation. This would involve a hydride or alkyl shift to the more electrophilic carbon of the activated epoxide.

Another potential rearrangement is the Payne rearrangement, which involves the intramolecular transfer of an acetyl group between adjacent hydroxyl and epoxide oxygen atoms under basic conditions. However, this is more relevant for epoxy alcohols.

Derivatization at the Ester Moiety

The ester group of this compound can be readily modified through reactions such as transesterification and amidation, providing access to a wider range of derivatives with tailored properties.

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com Under basic conditions, an alkoxide, such as sodium ethoxide, is used to effect the transformation. masterorganicchemistry.com The reaction proceeds through nucleophilic addition of the incoming alkoxide to the ester carbonyl, followed by the elimination of the original ethoxide group. To drive the equilibrium towards the desired product, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com

The efficiency and outcome of transesterification can be influenced by several factors, including the choice of catalyst, reaction temperature, and the amount of excess alcohol used. For instance, in the production of biodiesel via transesterification of rape oil, catalysts like potassium hydroxide and sodium ethoxide have been employed, with the amount of excess ethanol (B145695) influencing the conversion rate. psu.edu While specific studies focusing solely on the transesterification of this compound are not extensively detailed in the provided results, the general principles of transesterification are well-established and applicable. masterorganicchemistry.compsu.educonicet.gov.ar

Table 1: General Conditions for Transesterification Reactions

Catalyst Type Reagents Typical Conditions
Base-Catalyzed Alcohol, Alkoxide (e.g., NaOR) Alcohol as solvent
Acid-Catalyzed Alcohol, Acid (e.g., H₂SO₄) Alcohol as solvent

Amidation involves the reaction of the ester with an amine to form an amide. This transformation is crucial for the synthesis of a wide array of biologically active molecules and functional materials. For instance, (2R)-2-amino-N-benzyl-3-hydroxypropanamide is a key intermediate in the synthesis of certain pharmaceutical compounds and can be prepared from related starting materials. google.com

The direct reaction of an ester with an amine is often slow and requires elevated temperatures. More commonly, the ester is first converted to a more reactive species, or coupling agents are used to facilitate the reaction. A variety of modern amidation methods exist that proceed under mild conditions with high yields. organic-chemistry.org These can involve the in-situ generation of acid chlorides from esters, which then readily react with amines. organic-chemistry.org Other methods employ specialized coupling reagents to promote the formation of the amide bond. organic-chemistry.org

Table 2: Selected Amidation Approaches

Method Key Reagents Characteristics
Direct Aminolysis Amine Often requires high temperatures
In-situ Acid Chloride Formation Chlorinating agent (e.g., α,α-dichlorodiphenylmethane), SnCl₂ Mild reaction conditions, high yields
Coupling Reagent-Mediated Coupling agents (e.g., o-NosylOXY, EDC) Environmentally friendly options available, high efficiency

Cascade Reactions and Multicomponent Transformations Involving the Epoxy Moiety

This compound is a valuable substrate for cascade and multicomponent reactions (MCRs), which are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more reactants. mdpi.com These reactions are characterized by their high atom economy and ability to generate molecular diversity. beilstein-journals.orgpreprints.org

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is central to its use in cascade sequences. For example, the epoxide can be opened by a nucleophile, and the resulting intermediate can then participate in further transformations. The stereochemistry of the epoxide dictates the stereochemical outcome of the ring-opening, which typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the attacked carbon. beilstein-journals.org

Multicomponent reactions involving epoxides can lead to the formation of highly functionalized molecules. For instance, a four-component reaction involving a 1,2-amino alcohol, a 3-oxetanone, formaldehyde, and an alkyne has been developed for the synthesis of spirooxazolidines. mdpi.com While this specific example does not use this compound, it illustrates the potential of epoxides in MCRs. The reaction proceeds through a cascade of events, including iminium ion formation, nucleophilic attack by the alkyne, and subsequent intramolecular cyclization. mdpi.com

Enzymatic cascade reactions have also been developed, combining, for example, hydroxylation and decarboxylation steps in a one-pot fashion to synthesize chiral amino alcohols. nih.gov The development of novel cascade and multicomponent reactions involving this compound remains an active area of research, offering powerful tools for the efficient synthesis of complex chiral molecules. rsc.org

Applications of Ethyl 2r 2,3 Epoxypropanoate in Complex Molecule Synthesis

Synthesis of Biologically Active Compounds

The enantiopure nature of ethyl (2R)-2,3-epoxypropanoate makes it a crucial precursor for molecules where specific stereochemistry is essential for biological function.

Chirality is a critical aspect in the development of pharmaceuticals, as different enantiomers of a drug molecule can exhibit vastly different therapeutic effects or toxicities. google.comresearchgate.net this compound serves as a fundamental chiral starting material for the synthesis of single-enantiomer drugs. researchgate.netbeilstein-journals.org Its utility lies in its ability to introduce a specific stereochemical configuration early in a synthetic sequence, which is then carried through to the final active pharmaceutical ingredient (API). The compound is a key intermediate in the preparation of various chiral drugs, particularly those containing hydroxyl and amino functionalities in a defined spatial arrangement. researchgate.netbeilstein-journals.orgwikipedia.org For instance, it is a cornerstone in building the chiral core of several potent therapeutic agents, as detailed in the following sections.

Table 1: Examples of Pharmaceutical Intermediates Derived from this compound

Intermediate Class Therapeutic Target Reference
Chiral Piperidines Neurokinin NK1 Receptor wikipedia.orgmolaid.com
Chiral Amino Alcohols Various wikipedia.org

Many natural products possess intricate molecular architectures and significant biological activities, making them attractive targets for total synthesis. This compound has been instrumental in the construction of key fragments and core structures of such molecules. A notable application is in the synthesis of the leustroducsin and phoslactomycin family of natural products. beilstein-journals.org In a convergent synthetic strategy, the epoxide is used to build a central chiral fragment which is later coupled with other pieces of the molecule. beilstein-journals.org This approach highlights the epoxide's role in providing a reliable and stereochemically defined starting point for assembling complex natural product skeletons. beilstein-journals.org

A significant application of this compound is in the synthesis of a class of drugs known as neurokinin substance P (NK1) receptor antagonists. wikipedia.orgnih.gov These compounds have applications as antidepressants and antiemetics. The synthesis of potent antagonists such as (+)-L-733,060 and its enantiomer L-733,061, as well as (+)-CP-99,994, relies on this chiral epoxide. wikipedia.orgmolaid.com

A common strategy involves the regioselective opening of the epoxide ring with an appropriate amine, followed by a series of transformations to construct the characteristic 2,3-disubstituted piperidine (B6355638) core of these drugs. wikipedia.org For example, the synthesis of (+)-L-733,060 has been achieved starting from ethyl (R)-(+)-2,3-epoxypropanoate, utilizing key steps such as diastereoselective reductive amination and a regioselective intramolecular epoxide opening to form the piperidine ring. wikipedia.org

Table 2: NK1 Receptor Antagonists Synthesized Using this compound

Compound Key Synthetic Feature Reference
(+)-L-733,060 Diastereoselective reductive amination, in situ cyclization wikipedia.org
L-733,061 (ent-1) Reductive alkylation of a glutarimide (B196013) derivative wikipedia.org
(+)-CP-99,994 Lewis acid-promoted phenyl group migration molaid.com

Asymmetric Synthesis of Chiral Auxiliaries and Ligands

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While this compound is itself a product of the "chiral pool" (it can be synthesized from (S)-serine), it also functions as a powerful tool for substrate-controlled stereoselection. By reacting with an achiral molecule, it imparts its own chirality, effectively acting as an integrated auxiliary to guide the formation of new stereocenters in subsequent steps.

The complex, stereodefined molecules synthesized from this epoxide, such as chiral piperidinols and aminodiols, are themselves valuable chiral ligands or can be elaborated into such. molaid.com Phosphines, for instance, are a critical class of ligands in metal-catalyzed asymmetric reactions, and their synthesis often relies on chiral backbones derived from precursors like this compound. The creation of complex chiral scaffolds from this building block demonstrates its foundational role in transferring chirality, which is the essence of both chiral auxiliary and ligand-based asymmetric synthesis.

Role in the Synthesis of Stereodefined Polyols and Aminodiols

Polyols and aminodiols are structural motifs present in numerous biologically active molecules, including alkaloids and amino sugars. The regioselective and stereospecific ring-opening of this compound provides a direct and reliable route to these structures. The reaction of the epoxide with oxygen or nitrogen nucleophiles establishes a 1,2-hydroxy-functionalized system with predictable stereochemistry.

This methodology has been applied to the asymmetric synthesis of various targets, including (-)-deoxocassine, a piperidine alkaloid featuring a 3-piperidinol core. wikipedia.org The synthesis proceeds via the opening of the epoxide, establishing the crucial stereocenters that define the final product's structure. This demonstrates the compound's effectiveness in creating stereodefined aminodiol precursors that can be cyclized into complex heterocyclic systems.

Contributions to the Synthesis of Fluorine-Containing Chiral Compounds

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and binding affinity. Consequently, the synthesis of chiral fluorine-containing compounds is of great interest in medicinal chemistry.

This compound has been a key player in this field. Research has demonstrated facile methods to create fluorine-containing analogues of 2,3-epoxypropanoates. These fluorinated epoxides undergo highly chemo- and regioselective ring-opening reactions with a variety of nucleophiles via an SN2 mechanism. This process typically yields 2-substituted-3-hydroxyesters with high anti-selectivity, providing a powerful method for constructing complex fluorinated chiral molecules. This approach has been used to synthesize compounds such as 2-amino-3-hydroxy-4,4,4-trifluorobutyric acid, a fluorinated amino acid derivative.

Mechanistic Investigations of Reactions Involving Ethyl 2r 2,3 Epoxypropanoate

Kinetic Studies of Ring-Opening Reactions

Kinetic studies provide valuable insights into the factors influencing the rate and mechanism of the epoxide ring-opening. The ring-opening of epoxides can proceed through different pathways, and the kinetics can help elucidate the dominant mechanism under specific conditions.

The ring-opening of epoxides, such as ethyl (2R)-2,3-epoxypropanoate, is a critical reaction in the synthesis of various functionalized molecules. The reaction is often subject to side reactions, with the epoxide ring-opening reaction (ROR) being the most significant, as it can decrease the selectivity towards the desired product. mdpi.com The rate of this reaction is influenced by several factors, including the Brønsted acidity of the catalyst, the concentration of nucleophilic agents, the stirring rate (which affects the interfacial area in biphasic systems), and the temperature. mdpi.com

In the context of fluorine-containing 2,3-epoxypropanoates, a facile method for their synthesis from the corresponding enoates has been developed using sodium hypochlorite (B82951) pentahydrate. beilstein-journals.org The subsequent ring-opening of these epoxyesters with various nucleophiles proceeds via an SN2 mechanism, leading predominantly to 2-substituted 3-hydroxyesters with high anti-selectivity. beilstein-journals.org For instance, the reaction of (E)-3-Rf-2,3-epoxypropanoates with amines and thiols has been shown to produce the corresponding ring-opened products in high yields and with excellent stereoselectivity. beilstein-journals.org

The kinetic profile of these reactions can be complex. For example, in the hydrolysis of p-nitrophenyl trifluoroacetate, the rate-limiting step involves the arrangement of three water molecules in an eight-membered ring transition state. mdpi.com While computational studies of similar reactions in the gas phase provide a qualitative understanding of the structures and energetics, solvent effects, particularly hydrogen bonding, play a crucial role in the reaction dynamics in the liquid phase. mdpi.com

Transition State Analysis in Stereoselective Processes

The stereochemical outcome of reactions involving this compound is determined by the geometry of the transition state. Computational and experimental studies of transition states provide a deeper understanding of how stereoselectivity is achieved.

The stereoselectivity of chemical reactions is fundamentally governed by the relative energies of the diastereomeric transition states. In reactions involving chiral molecules like this compound, understanding the structure and energetics of these transition states is paramount for predicting and controlling the stereochemical outcome.

A typical reaction profile involves the starting material progressing through one or more transition states to form intermediates and, finally, the product. researchgate.net The transition state represents a maximum on the potential energy surface along the reaction coordinate. nih.gov Computational methods, such as quantum chemical calculations, are powerful tools for modeling these transient structures and elucidating the factors that stabilize one transition state over another. mdpi.comnih.gov For example, in the hydrolysis of certain esters, the transition state can involve a cyclic arrangement of several water molecules, which stabilizes the structure through hydrogen bonding. mdpi.com

In stereoselective reactions, the difference in the free energy of activation (ΔΔG‡) between the competing transition states determines the enantiomeric or diastereomeric excess of the product. Even small differences in energy can lead to high levels of stereoselectivity.

For ring-opening reactions of epoxides, the stereochemistry is often dictated by an SN2-type mechanism, where the nucleophile attacks the epoxide carbon from the side opposite to the C-O bond. beilstein-journals.org In the case of this compound, this leads to an inversion of configuration at the site of attack. The regioselectivity of the attack (at C2 or C3) is influenced by steric and electronic factors of the substrate, nucleophile, and catalyst.

In more complex transformations, such as cycloadditions, the stereochemical outcome is determined by the facial selectivity of the approach of the reactants. For instance, in the Diels-Alder reaction, the endo and exo transition states lead to different diastereomers. Organocatalysts can create a chiral environment around the reactants, favoring one transition state geometry over the other. mdpi.com This is often achieved through the formation of specific hydrogen bonds or other non-covalent interactions between the catalyst and the substrates in the transition state. nih.gov

Role of Catalysis in Controlling Regio- and Stereoselectivity

Catalysts play a pivotal role in directing the outcome of reactions with this compound. By providing an alternative, lower-energy reaction pathway, catalysts can enhance reaction rates and, more importantly, control the regio- and stereoselectivity of the transformation.

Transition metal catalysts are widely employed in organic synthesis to achieve selective and efficient transformations. uva.es In the context of reactions involving this compound, various transition metals can be utilized to catalyze ring-opening reactions, cycloadditions, and other transformations. uva.escatalyst-enabling-synthetic-chemistry.com The choice of metal, ligand, and reaction conditions can profoundly influence the regio- and stereoselectivity of the product.

For instance, palladium-catalyzed reactions, such as the Tsuji-Trost allylation and the Heck reaction, are powerful methods for carbon-carbon bond formation. uva.es While not directly involving the epoxide, these methods can be used in multi-step syntheses where this compound is a key intermediate. Rhodium and gold catalysts have been shown to be effective in the C-H alkynylation of indoles, demonstrating the ability of transition metals to direct reactions to specific positions. mdpi.com

In carbene insertion reactions, transition metal catalysts, often derived from rhodium, are used to generate metal carbenes from diazo compounds. snnu.edu.cn These reactive intermediates can then undergo insertion into C-H bonds, and the stereoselectivity of this process can be controlled by chiral ligands on the metal center. snnu.edu.cn

The general principle behind transition metal catalysis in these reactions involves the coordination of the substrate to the metal center, which activates it towards the desired transformation. The chiral ligands attached to the metal create a chiral environment, leading to the preferential formation of one enantiomer or diastereomer.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a complementary approach to metal- and biocatalysis. rsc.orgau.dk Chiral organic molecules are used to catalyze reactions, often through the formation of transient, covalent intermediates or through non-covalent interactions like hydrogen bonding. mdpi.comnih.gov

For reactions involving this compound, organocatalysts can be employed to control the stereoselectivity of various transformations. For example, in aldol (B89426) reactions of pyruvates, chiral diamine-protic acid catalysts can be effective. mdpi.com The mechanism often involves the formation of an enamine or iminium ion intermediate, which then reacts with the electrophile in a stereocontrolled manner. mdpi.comau.dk

In cycloaddition reactions, bifunctional organocatalysts, such as those derived from cinchona alkaloids, can simultaneously activate both the diene and the dienophile through hydrogen bonding and other non-covalent interactions. nih.gov This dual activation leads to a highly organized transition state, resulting in excellent enantio- and diastereoselectivity. nih.gov The stereochemical outcome can be rationalized by considering the specific interactions between the catalyst and the substrates in the proposed transition state model. nih.gov

The development of organocatalytic methods for the synthesis of complex molecules, such as disubstituted indolinones, highlights the ability of this approach to construct challenging stereocenters, including quaternary carbons. rsc.org

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high regio- and stereoselectivity under mild reaction conditions. nih.gov This approach offers a green and efficient alternative to traditional chemical methods. nih.gov

Enzymes such as hydrolases, oxidoreductases, and transferases have been successfully applied in the regio- and stereoselective modification of various organic molecules. mdpi.com For instance, lipases are widely used for the kinetic resolution of racemic mixtures of esters and alcohols through selective acylation or hydrolysis. mdpi.com

In the context of this compound, biocatalysts can be employed for its synthesis or for its further transformation. For example, engineered enzymes, such as cytochrome P450s, can catalyze the epoxidation of alkenes with high enantioselectivity. mdpi.com The active site of the enzyme provides a chiral environment that directs the oxygen transfer to one face of the double bond.

Furthermore, enzymes can be used for the stereoselective ring-opening of epoxides. For example, epoxide hydrolases can catalyze the addition of water to an epoxide to form a diol with high enantiopurity. Similarly, other enzymes can be used to introduce different functional groups in a stereocontrolled manner.

Directed evolution is a powerful technique used to engineer enzymes with improved activity, stability, and selectivity for non-natural substrates and reactions. nih.gov This approach has been successfully used to develop biocatalysts for the synthesis of pharmaceutical intermediates, demonstrating the potential of biocatalysis to provide environmentally friendly and highly selective synthetic routes. nih.gov

Spectroscopic and Analytical Characterization for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the connectivity, configuration, and conformation of Ethyl (2R)-2,3-epoxypropanoate. While standard ¹H and ¹³C NMR spectra confirm the molecular structure, more advanced NMR techniques are essential for stereochemical assignments.

The conformational analysis of this compound can be investigated through the study of coupling constants and Nuclear Overhauser Effect (NOE) experiments. auremn.org.brmdpi.com The molecule's flexibility, primarily due to rotation around the C-C and C-O single bonds, leads to an equilibrium of different conformers in solution. The observed NMR parameters are a population-weighted average of these conformers. auremn.org.br By analyzing the magnitude of three-bond coupling constants (³J), particularly between the protons on the oxirane ring and the adjacent carbon, information about the dihedral angles can be inferred using Karplus-type relationships. organicchemistrydata.org

Furthermore, two-dimensional NMR experiments such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC are instrumental in assigning all proton and carbon signals unambiguously. mdpi.com For the determination of absolute configuration, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR can be employed. These agents interact with the enantiomers of ethyl 2,3-epoxypropanoate to form diastereomeric complexes, which exhibit distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Oxirane CH~3.4~52
Oxirane CH₂~2.8 and ~3.0~46
Ester CH₂~4.2 (quartet)~62
Ester CH₃~1.3 (triplet)~14
Carbonyl C=O-~170
Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Determination

Chiral chromatography is the most widely used technique for the separation of enantiomers and the determination of enantiomeric purity (or enantiomeric excess, ee) of chiral compounds like this compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) are employed for this purpose.

Chiral Gas Chromatography (GC): For volatile compounds such as ethyl glycidate, chiral GC is a powerful analytical tool. alfa-chemistry.com The separation is typically achieved using capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins. nih.govgcms.cz These cyclodextrin (B1172386) derivatives, such as permethylated or acetylated beta- or gamma-cyclodextrins, create a chiral environment within the column. researchgate.netsigmaaldrich.com The enantiomers of the analyte interact differently with the chiral selector of the stationary phase, leading to different retention times and, consequently, their separation. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters that are optimized to achieve baseline separation of the enantiomers. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another indispensable method for the enantiomeric separation of a broad range of compounds, including epoxides. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are among the most versatile and widely used for this purpose. scirp.orgchiralpedia.comresearchgate.net The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers. chiralpedia.com The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol (B145695), is optimized to achieve the best resolution between the enantiomers. nih.govfagg-afmps.be

Table 2: Typical Chiral Chromatography Conditions for the Analysis of Chiral Epoxides

TechniqueChiral Stationary Phase (CSP)Typical Mobile Phase / Carrier GasDetection
Chiral GCDerivatized β- or γ-cyclodextrin (e.g., CHIRALDEX®)Helium or HydrogenFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Chiral HPLCPolysaccharide-based (e.g., Chiralpak®, Chiralcel®)Hexane/Isopropanol, Hexane/EthanolUV Detector

X-ray Crystallography for Absolute Configuration Elucidation

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. scirp.org This technique provides a three-dimensional map of the electron density in the crystal, from which the precise arrangement of all atoms in the molecule can be determined.

For a chiral, enantiomerically pure compound, the determination of the absolute configuration is possible through the anomalous dispersion of X-rays by the atoms in the crystal. nih.gov The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. A value close to zero confirms the assigned configuration, while a value close to one suggests that the inverted configuration is the correct one. researchgate.netgoogle.com

While obtaining a single crystal of a small, volatile molecule like this compound can be challenging, the formation of a crystalline derivative can be an alternative strategy. For instance, a crystalline polymer of ethyl glycidate has been reported. google.com Another approach is to co-crystallize the compound with a chiral molecule of known absolute configuration, which can aid in the determination of the unknown configuration. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are highly sensitive to the three-dimensional structure of chiral molecules, including their absolute configuration and conformation in solution. nih.govnih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org The resulting VCD spectrum is a unique fingerprint of the molecule's stereochemistry. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations, such as Density Functional Theory (DFT), the absolute configuration of a chiral molecule can be unambiguously determined. nih.govwikipedia.org VCD is particularly powerful for studying molecules in solution and can provide detailed conformational information. ru.nl

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light by a chiral molecule. ull.es The ECD spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to electronic transitions within the molecule's chromophores. ull.es For α,β-epoxy esters like this compound, the n→π* transition of the carbonyl group is a key chromophore that gives rise to a Cotton effect in the ECD spectrum. The sign and intensity of this Cotton effect are directly related to the stereochemistry of the chiral centers adjacent to the chromophore. Similar to VCD, the comparison of experimental ECD spectra with those calculated using theoretical methods allows for the determination of the absolute configuration. researchgate.net

Computational Chemistry and Modeling Studies of Ethyl 2r 2,3 Epoxypropanoate

Computational chemistry and molecular modeling have become indispensable tools for elucidating the structural, reactive, and spectroscopic properties of chiral molecules like ethyl (2R)-2,3-epoxypropanoate. These theoretical methods provide insights at an atomic level that are often difficult to obtain through experimental means alone, facilitating the understanding of reaction mechanisms, conformational behavior, and interactions with other molecules.

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthetic Methodologies

The demand for enantiomerically pure compounds has spurred the development of new stereoselective methods for the synthesis of and from Ethyl (2R)-2,3-epoxypropanoate. Researchers are continuously exploring innovative strategies to achieve high levels of stereocontrol, which is crucial for the biological activity of the target molecules.

One area of focus is the use of this compound as a chiral starting material for the synthesis of complex natural products and their analogues. For instance, it has been utilized in the asymmetric synthesis of neurokinin substance P receptor antagonists, where the key steps involve diastereoselective reductive amination and regioselective intramolecular epoxide opening. rsc.org Another significant application is in the synthesis of 2-deoxy-β-glycosides, which are important structural components of many natural products like macrolides and anthracyclines. nih.gov The development of novel glycosylation donors from simple glycals represents a significant advancement in this field. google.com

Future research will likely focus on the development of even more efficient and highly stereoselective transformations of this compound. This includes the design of new chiral ligands and catalysts that can control the stereochemical outcome of reactions with greater precision. The ultimate goal is to develop synthetic routes that are not only stereoselective but also atom-economical and scalable.

Exploration of New Catalytic Systems for Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound and its subsequent transformations are heavily reliant on the catalytic systems employed. A major trend in this area is the move towards more sustainable and recyclable catalysts.

Enzymatic catalysis, or biocatalysis, is another promising frontier. Lipases, for example, have been successfully used for the chemoenzymatic epoxidation of various substrates. acs.orgresearchgate.netresearchgate.net These enzymatic methods often offer high selectivity under mild reaction conditions and are considered a green alternative to traditional chemical catalysis. The immobilization of enzymes on solid supports can further enhance their stability and reusability. acs.org

Catalyst SystemSubstrate TypeKey Advantages
Manganese complexes with N4 ligandsOlefinsHigh conversion, high enantioselectivity, use of H2O2. rsc.org
Polymer-supported (Salen)Mn catalystsOlefinsRecyclable, high enantioselectivity. acs.org
Lipase (e.g., Candida antarctica Lipase B)Alkenes, Fatty AcidsHigh selectivity, mild conditions, green approach. acs.orgbeilstein-journals.orgrsc.org
Supported basic ionic liquid catalyst (SBILC)trans-methylcinnamateRecyclable, high yield and enantioselectivity. rsc.org

Expanding Applications in Complex Chemical Synthesis

The utility of this compound as a versatile chiral building block continues to expand into the synthesis of increasingly complex and biologically active molecules. Its ability to introduce a stereocenter and a reactive epoxide functionality makes it a valuable starting point for the construction of diverse molecular architectures.

One notable application is in the synthesis of pharmaceutical ingredients. For example, it is a key precursor for the synthesis of the Taxol C-13 side chain, a crucial component of the anticancer drug Paclitaxel. mdpi.com The stereochemistry of the epoxide is critical for the biological activity of the final product. Furthermore, its role in the synthesis of novel anti-tumor drugs targeting tropomyosin receptor kinases highlights its growing importance in medicinal chemistry. nih.gov

The development of modular synthesis strategies that utilize chiral building blocks like this compound is another exciting area. These strategies allow for the iterative construction of complex polyketide-type natural products, providing access to a wide range of stereoisomers. rsc.org This approach offers a high degree of flexibility and control, enabling the synthesis of diverse libraries of compounds for biological screening.

Sustainable and Eco-Friendly Approaches to its Production and Use

The principles of green chemistry are increasingly influencing the production and use of chemical compounds, and this compound is no exception. Research is actively exploring more sustainable and environmentally benign synthetic routes.

A significant focus is on the use of renewable feedstocks. For instance, a chemo-enzymatic pathway has been developed for the synthesis of chiral epoxides from levoglucosenone, a biobased compound derived from the pyrolysis of cellulose (B213188). nih.govmdpi.com This approach offers a more sustainable alternative to traditional methods that rely on petrochemical-based starting materials.

The use of greener oxidants and solvents is another key aspect of sustainable synthesis. Hydrogen peroxide is a highly attractive oxidant as it produces water as the only byproduct. acsgcipr.orgorganic-chemistry.org Efforts are also being made to replace hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents. jocpr.com Solvent-free reaction conditions are also being explored to minimize waste and environmental impact. nih.govrsc.orgrsc.org

Sustainable ApproachKey Features
Chemo-enzymatic synthesis from renewable feedstocksUtilizes bio-based starting materials like levoglucosenone. nih.govmdpi.com
Use of green oxidantsEmploys hydrogen peroxide, producing water as a byproduct. acsgcipr.orgorganic-chemistry.org
Solvent-free epoxidationReduces waste and environmental impact by eliminating organic solvents. nih.govrsc.orgrsc.org
BiocatalysisEmploys enzymes for high selectivity under mild, eco-friendly conditions. nih.govrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and its subsequent reactions into continuous flow and automated platforms represents a significant step towards more efficient and scalable chemical manufacturing.

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for highly exothermic reactions, and the potential for straightforward integration of synthesis, workup, and analysis. researchgate.netbeilstein-journals.org The development of continuous flow processes for the chemo-enzymatic epoxidation of alkenes, for example, has demonstrated the potential for high yields and purity. beilstein-journals.orgresearchgate.net This technology is particularly well-suited for the production of fine chemicals and pharmaceutical intermediates.

Automated synthesis platforms are also revolutionizing the way chiral building blocks are used in drug discovery and materials science. xtalpi.comgla.ac.ukresearchgate.net These platforms can perform complex, multi-step syntheses with high precision and throughput, accelerating the discovery of new molecules with desired properties. google.com The development of automated systems for the synthesis of chiral molecules, including those derived from this compound, will undoubtedly play a crucial role in the future of chemical research and development.

Q & A

Q. What are the established methods for synthesizing Ethyl (2R)-2,3-epoxypropanoate in laboratory settings?

this compound is synthesized via two primary routes:

  • Asymmetric Epoxidation : Starting from ethyl acrylate derivatives, epoxidation is achieved using chiral catalysts (e.g., Sharpless conditions) to ensure enantioselectivity .
  • Derivatization from Serine : (S)-Serine can serve as a chiral precursor. The hydroxyl group is converted to an epoxide via oxidation, followed by esterification to yield the (R)-enantiomer .
  • Dehydrohalogenation : Ethyl 2,3-dihalopropanoates (e.g., ethyl 2,3-dibromopropanoate) undergo base-mediated elimination to form the epoxide .

Key Considerations : Optimize reaction temperature and catalyst loading to minimize racemization. Monitor enantiomeric purity using chiral HPLC .

Q. How is the enantiomeric purity of this compound characterized?

Enantiomeric purity is critical for applications in asymmetric synthesis. Methods include:

  • Chiral HPLC : Separation on chiral stationary phases (e.g., cellulose-based columns) with UV detection .
  • Polarimetry : Measure optical rotation and compare to literature values for the (R)-enantiomer .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., monoclinic P21 space group, as reported for related epoxy esters) .
  • NMR with Chiral Shift Reagents : Use europium complexes to induce splitting of signals for enantiomer discrimination .

Q. What are the key handling and storage protocols for this compound?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the epoxide ring .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with water or strong acids/bases to prevent ring-opening reactions .
  • Stability Testing : Periodically assess purity via GC-MS or NMR to detect degradation products like diols or esters .

Advanced Research Questions

Q. How does the epoxide ring in this compound influence its reactivity in nucleophilic addition reactions?

The strained three-membered epoxide ring exhibits high electrophilicity, enabling regioselective ring-opening:

  • Acid-Catalyzed Conditions : Nucleophiles (e.g., amines, alcohols) attack the more substituted carbon due to partial carbocation formation .
  • Base-Catalyzed Conditions : Ring-opening occurs at the less hindered carbon via SN2 mechanisms .
  • Catalytic Asymmetric Additions : Chiral Lewis acids (e.g., Jacobsen catalysts) direct nucleophiles to specific positions, yielding enantiomerically pure products .

Example : In synthesizing β-blockers, the epoxide reacts with aryl amines to form chiral 1,2-amino alcohols .

Q. What strategies resolve racemic mixtures of Ethyl 2,3-epoxypropanoate derivatives?

  • Kinetic Resolution : Use enantioselective enzymes (e.g., lipases) to hydrolyze one enantiomer preferentially .
  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis, later removed post-reaction .
  • Chromatographic Separation : Preparative chiral HPLC or simulated moving bed (SMB) chromatography .

Data Contradictions : Conflicting enantioselectivity reports may arise from solvent polarity or catalyst impurities. Validate results with multiple characterization methods .

Q. How is this compound applied in synthesizing chiral pharmaceutical intermediates?

  • Antiviral Agents : The epoxide serves as a precursor to nucleoside analogues (e.g., Tamiflu® derivatives) via regioselective ring-opening with heterocyclic amines .
  • β-Lactam Antibiotics : React with thiols or amines to form cyclic sulfides/amines, key intermediates in penicillin and cephalosporin frameworks .
  • Prostaglandin Synthesis : Ring-opening with organocuprates generates stereodefined 1,3-diols for cyclization .

Mechanistic Insight : Density functional theory (DFT) studies guide optimization of transition states in asymmetric additions .

Q. What analytical challenges arise in quantifying trace degradation products of this compound?

  • Low Abundance : Use LC-MS/MS with multiple reaction monitoring (MRM) to detect sub-ppm levels of diols or oxidized byproducts .
  • Matrix Interference : Employ solid-phase extraction (SPE) or derivatization (e.g., silylation for GC-MS) to isolate target analytes .
  • Isomeric Differentiation : High-resolution mass spectrometry (HRMS) and tandem MS/MS distinguish structurally similar degradation products .

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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl (2R)-2,3-epoxypropanoate
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Ethyl (2R)-2,3-epoxypropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.